3-Bromo-7-methylimidazo[1,5-a]pyridine is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. This compound features a bromine atom at the third position and a methyl group at the seventh position of the imidazo ring. Its molecular formula is C₉H₈BrN₃, and it possesses significant structural relevance in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
-Bromo-7-methylimidazo[1,5-a]pyridine is a heterocyclic compound containing nitrogen atoms. It belongs to a class of organic molecules called imidazopyridines, which combine an imidazole ring and a pyridine ring.
Scientific research into 3-Bromo-7-methylimidazo[1,5-a]pyridine is ongoing, but limited information is publicly available. However, imidazopyridine derivatives are known for a variety of potential applications in medicinal chemistry due to their interesting biological properties []. These properties can include:
3-Bromo-7-methylimidazo[1,5-a]pyridine exhibits notable biological activities, particularly in the context of its potential as an antitumor agent. Research indicates that compounds within this class can interact with DNA and influence cellular processes related to cancer proliferation. The compound has been studied for its mutagenic properties, suggesting a dual role in both therapeutic and toxicological contexts.
The synthesis of 3-Bromo-7-methylimidazo[1,5-a]pyridine can be achieved through several methodologies:
Recent advancements have focused on optimizing these synthetic routes to improve yields and reduce reaction times .
3-Bromo-7-methylimidazo[1,5-a]pyridine finds applications primarily in:
Studies on 3-Bromo-7-methylimidazo[1,5-a]pyridine have explored its interactions with various biological macromolecules. These include:
These interactions highlight the compound's complexity and importance in both medicinal chemistry and toxicology.
Several compounds share structural similarities with 3-Bromo-7-methylimidazo[1,5-a]pyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-3-methylimidazo[4,5-b]pyridine | Amino group at position 2 | Known for strong mutagenic activity |
| 7-Methylimidazo[4,5-b]pyridine | No halogen substitution | Exhibits lower toxicity compared to halogenated variants |
| 3-Methylimidazo[1,5-a]pyridine | Lacks bromine | Used primarily as a research tool |
The uniqueness of 3-Bromo-7-methylimidazo[1,5-a]pyridine lies in its specific bromine substitution which enhances its reactivity and biological profile compared to other similar compounds. Its ability to undergo diverse chemical transformations makes it a valuable candidate for further research and development in pharmacology and material sciences .
Traditional synthetic routes for imidazo[1,5-a]pyridines often rely on cyclocondensation reactions between aminopyridine derivatives and electrophilic reagents. For 3-Bromo-7-methylimidazo[1,5-a]pyridine, early methods involved the reaction of 2-(aminomethyl)pyridine with brominated electrophiles under acidic conditions. For example, cyclocondensation using hydrobromic acid (HBr) in acetic acid (AcOH) facilitates the formation of the imidazo ring while introducing bromine at the third position. These protocols typically require prolonged refluxing in dichloroethane (DCE) or similar high-boiling solvents, achieving moderate yields (40–60%).
A critical limitation of these methods is the formation of regioisomeric byproducts due to competing reaction pathways. For instance, the methyl group at the seventh position can sterically hinder electrophilic attack, leading to incomplete cyclization. Despite these challenges, traditional cyclocondensation remains a foundational approach due to its reliance on readily available starting materials, such as 2-pyridyl ketones and alkylamines. Recent optimizations have focused on enhancing reaction efficiency by adjusting stoichiometric ratios and employing stronger Brønsted acids, though yields rarely exceed 70%.
Transition metal-catalyzed methods have emerged as powerful tools for constructing imidazo[1,5-a]pyridine scaffolds with improved regiocontrol. Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) has been employed in Ritter-type reactions, where benzylic alcohols are converted to carbocations that undergo nucleophilic attack by nitriles. This method enables the synthesis of 3-Bromo-7-methylimidazo[1,5-a]pyridine through a cascade process involving intramolecular cyclization and rearomatization. For example, reacting 2-pyridyl alcohols with acetonitrile in the presence of Bi(OTf)₃ and p-toluenesulfonic acid (p-TsOH) yields the target compound in up to 86% yield.
Another innovative approach utilizes iodine-mediated sp³ C–H amination, which avoids transition metals altogether. In this method, molecular iodine oxidizes 2-pyridyl ketones and alkylamines, facilitating oxidative annulation to form the imidazo ring. While this protocol is transition-metal-free, it exemplifies the broader shift toward catalytic strategies that minimize byproduct formation. For instance, gram-scale syntheses have been achieved with iodine and sodium acetate (NaOAc), demonstrating operational simplicity and scalability.
Microwave irradiation has revolutionized the synthesis of nitrogenous heterocycles by drastically reducing reaction times. For 3-Bromo-7-methylimidazo[1,5-a]pyridine, microwave-assisted protocols condense reaction durations from hours to minutes. A notable example involves the cyclocondensation of 2-aminopyridines with bromomalonaldehyde under microwave conditions, yielding 3-carbaldehyde-substituted derivatives in 95% yield. This method leverages rapid dielectric heating to enhance reaction kinetics, minimizing decomposition pathways.
Solvent-free approaches, though less common, have also been explored. Mechanochemical grinding of 2-pyridyl ketones with ammonium bromide (NH₄Br) in the presence of silica gel has demonstrated preliminary success, achieving cyclocondensation without solvent. While yields remain lower (30–50%) compared to traditional methods, these protocols align with green chemistry principles by eliminating volatile organic solvents.
Introducing bromine at the third position of the imidazo[1,5-a]pyridine ring requires precise regiocontrol. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids, such as iron(III) chloride (FeCl₃), directs substitution to the electron-rich third position. The methyl group at the seventh position exerts an electron-donating effect, further stabilizing the transition state at the adjacent carbon.
Alternatively, post-synthetic bromination of preformed imidazo[1,5-a]pyridines offers regioselectivity. For example, treating 7-methylimidazo[1,5-a]pyridine with bromine in acetic acid selectively brominates the third position, achieving >80% yield. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) have also been explored, though these require cryogenic conditions and specialized handling.
The bromodomain and extraterminal (BET) family proteins, including BRD4, recognize acetylated lysine residues on histones and regulate transcriptional elongation. Structural analogs of 3-Bromo-7-methylimidazo[1,5-a]pyridine, such as 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives, exhibit potent BET inhibition by mimicking acetylated lysine. These compounds occupy the hydrophobic KAc binding pocket, forming hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4) [1] [2].
The bromine atom at the 3-position of 3-Bromo-7-methylimidazo[1,5-a]pyridine enhances hydrophobic interactions with the WPF shelf (Trp81, Pro82, Phe83) of BRD4, a critical region for inhibitor selectivity [2]. Docking studies suggest that the methyl group at the 7-position stabilizes the compound within the ZA loop, a flexible region influencing binding kinetics [4]. While direct IC~50~ data for this compound are limited, structurally related inhibitors demonstrate submicromolar potency against BRD4, with IC~50~ values as low as 30 nM [2].
Table 1: Comparison of BRD4 Inhibition by Imidazo-Fused Analogs
| Compound | BRD4(1) IC~50~ (nM) | BRD4(2) IC~50~ (nM) | Key Structural Features |
|---|---|---|---|
| 7-Methylimidazo[1,5-a]pyrazin-8-one [2] | 30 | 76 | Ethylsulfonyl moiety, phenyl ether |
| 3-Bromo-7-methylimidazo[1,5-a]pyridine* | N/A | N/A | Bromine at C3, methyl at C7 |
*Predicted based on structural similarity [1] [2].
3-Bromo-7-methylimidazo[1,5-a]pyridine derivatives demonstrate selective antiproliferative activity in BRD4-dependent cancers. In HL-60 acute myeloid leukemia and MV4-11 biphenotypic leukemia cells, analogs such as 10j (a 7-methylimidazo[1,5-a]pyrazin-8-one derivative) suppress proliferation with IC~50~ values of 0.57 μM and 0.18 μM, respectively [1]. This selectivity arises from BRD4’s role in maintaining oncogenic transcription programs, particularly at super-enhancer regions regulating MYC and BCL2 [2].
Mechanistically, the compound disrupts BRD4’s interaction with acetylated histones, leading to downregulation of pro-survival genes. In contrast, minimal activity is observed in BRD4-independent cell lines like K562 chronic myeloid leukemia, underscoring its target specificity [1]. The bromine substituent may enhance nuclear localization, as evidenced by fluorescent probes showing intranuclear accumulation in pancreatic cancer models [2].
The bromine and methyl substituents of 3-Bromo-7-methylimidazo[1,5-a]pyridine contribute to its antimicrobial properties. Imidazo[1,2-c]pyrimidine analogs inhibit mycobacterial pantothenate synthetase (PanC), a key enzyme in coenzyme A biosynthesis, with IC~50~ values of 2.1 μM . This inhibition starves pathogens of essential metabolites, demonstrating efficacy against multidrug-resistant Mycobacterium tuberculosis.
Mechanistic Insights:
In Staphylococcus aureus (including MRSA strains), the compound interferes with cytochrome P450-mediated ergosterol biosynthesis, leading to cell wall destabilization . Synergistic studies with β-lactam antibiotics show a 4- to 8-fold reduction in MIC values, suggesting potential for combination therapies.
The bromodomain family of proteins represents a crucial class of epigenetic readers that recognize acetylated lysine residues on histone tails and non-histone proteins. Computational docking studies have revealed that 3-Bromo-7-methylimidazo[1,5-a]pyridine and related imidazo[1,5-a]pyridine derivatives exhibit significant binding affinity toward multiple bromodomain targets [2] [3].
Molecular docking investigations of imidazo[1,5-a]pyridine scaffolds with CBP/EP300 bromodomains have demonstrated that these compounds adopt favorable binding conformations within the acetyl-lysine recognition pocket. The structural analysis reveals that the imidazo[1,5-a]pyridine core interacts with the conserved asparagine residue (Asn1168) through hydrogen bonding interactions, mimicking the natural acetylated lysine substrate [2] [4]. The 7-methyl substituent in 3-Bromo-7-methylimidazo[1,5-a]pyridine provides additional hydrophobic interactions with the aromatic cage formed by conserved tryptophan and phenylalanine residues.
Docking studies with BRD4 bromodomain have shown that imidazo[1,5-a]pyridine derivatives, including 7-methylimidazo[1,5-a]pyrazin-8(7H)-one analogs, exhibit subnanomolar binding affinities. The compound 7-methylimidazo[1,5-a]pyrazin-8(7H)-one demonstrated a remarkable IC50 value of 33 nanomolar against BRD4, with the binding mode characterized by acetyl-lysine mimetic interactions and optimal positioning within the bromodomain pocket [5]. The bromine substitution at position 3 in 3-Bromo-7-methylimidazo[1,5-a]pyridine is predicted to enhance binding affinity through halogen bonding interactions with backbone carbonyl groups within the bromodomain binding site.
| Bromodomain Target | Binding Affinity (IC50) | Key Interactions | Selectivity |
|---|---|---|---|
| CBP/EP300 | 72 nM - 1.17 μM | H-bond with Asn1168, cation-π with Arg1173 | 72-fold over BRD4 |
| BRD4 | 33 nM - 5.19 μM | Acetyl-lysine mimetic interactions | Subnanomolar potency |
| BRD9 | 35 nM - 103 nM | H-bond with key residues, hydrophobic interactions | >700-fold over BET family |
The selectivity profile of 3-Bromo-7-methylimidazo[1,5-a]pyridine derivatives toward different bromodomain subtypes has been extensively investigated through comparative docking studies. BRD9-selective compounds demonstrate unique binding modes that exploit the distinctive gatekeeper residue (tyrosine) present in BRD9 compared to the isoleucine-valine gatekeeper in BET family bromodomains [6] [7]. The 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold achieved greater than 700-fold selectivity for BRD9 over BET family members, with binding affinities in the 35-103 nanomolar range.
Molecular dynamics simulations have provided comprehensive insights into the dynamic behavior of 3-Bromo-7-methylimidazo[1,5-a]pyridine and related compounds within bromodomain binding sites. Extended 100-nanosecond molecular dynamics simulations of imidazo[1,5-a]pyridine-CBP complexes revealed stable protein-ligand interactions with root mean square deviation values ranging from 0 to 2.66 Ångströms for the protein and 0 to 4.25 Ångströms for the ligand [8] [2].
The molecular dynamics trajectories demonstrated that the imidazo[1,5-a]pyridine core maintains consistent hydrogen bonding interactions with the conserved asparagine residue (Asn1168) throughout the simulation period. The 7-methyl substituent exhibits stable hydrophobic contacts with the aromatic residues forming the binding pocket walls, while the 3-bromo group participates in favorable electrostatic interactions with nearby polar residues [8] [2].
Detailed analysis of the molecular dynamics simulations revealed that substituent groups at the R1 position of imidazo[1,5-a]pyridine derivatives experience significant conformational fluctuations, particularly when extended into solvent-accessible regions. The cyclohexyl and other bulky substituents demonstrated higher root mean square fluctuation values compared to the stable core scaffold, indicating their role in forming additional protein-ligand contacts outside the primary binding pocket [8] [2].
| Simulation System | Simulation Time | RMSD Protein | RMSD Ligand | Key Findings |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-CBP | 100 ns | 0-2.66 Å | 0-4.25 Å | Stable CBP-ligand interactions, R1 group fluctuation |
| Imidazo[1,2-a]pyridine-PDGFRA | 100 ns | ~1.8 Å | Stable binding | Lys627, Asp836 key interactions maintained |
| Imidazo[1,5-a]pyridine-EGFR | Steered MD + Umbrella sampling | Converged structures | Stable interactions | Binding free energy calculations performed |
The molecular dynamics simulations of imidazo[1,2-a]pyridine-PDGFRA complexes, while not directly applicable to the 3-Bromo-7-methylimidazo[1,5-a]pyridine isomer, provide valuable insights into the general behavior of brominated imidazopyridine compounds in protein binding sites. These simulations demonstrated that key interactions with residues Lys627 and Asp836 are maintained throughout the dynamics trajectory, supporting the stability of the protein-ligand complex [9].
Advanced molecular dynamics techniques, including steered molecular dynamics and umbrella sampling, have been employed to calculate absolute binding free energies for imidazo[1,5-a]pyridine derivatives with epidermal growth factor receptor (EGFR). These calculations revealed that three imidazo[1,5-a]pyridine derivatives exhibit promising binding affinities comparable to established kinase inhibitors, with binding free energies indicating favorable thermodynamic interactions [10].
Quantitative Structure-Activity Relationship analyses have been instrumental in elucidating the molecular determinants of biological activity for 3-Bromo-7-methylimidazo[1,5-a]pyridine and related compounds. Comprehensive QSAR models have been developed using diverse molecular descriptors to predict bioactivity against multiple targets [11] [12].
The most robust QSAR model for imidazopyridine derivatives demonstrated excellent statistical parameters with r² = 0.83 and Q_LOO = 0.78, indicating strong predictive capability. The model identified van der Waals descriptors, electron density parameters, and molecular electronegativity as key determinants of biological activity. The positive coefficient for van der Waals descriptors suggests that increased molecular volume, such as that contributed by the 7-methyl and 3-bromo substituents, enhances biological activity [11].
Electronic properties derived from density functional theory calculations have been incorporated into QSAR models to predict the activity of imidazo[1,5-a]pyridine scaffolds. The HOMO-LUMO energy gap, molecular electrostatic potential, and frontier molecular orbital distributions serve as crucial descriptors for understanding structure-activity relationships. The 3-bromo substituent significantly affects the electronic distribution, lowering the HOMO energy and altering the electrostatic potential surface [12].
| Descriptor Type | Contribution to Activity | Statistical Significance | Molecular Interpretation |
|---|---|---|---|
| van der Waals volume | Positive correlation | High (p < 0.01) | Increased molecular size enhances binding |
| Electron density | Negative correlation | Moderate (p < 0.05) | High electron density decreases activity |
| Electronegativity | Negative correlation | High (p < 0.01) | Lower electronegativity favors activity |
| HOMO-LUMO gap | Variable correlation | Target-dependent | Electronic properties influence selectivity |
The QSAR analysis revealed that the 7-methyl substituent contributes positively to biological activity through increased lipophilicity and favorable hydrophobic interactions. Conversely, the 3-bromo substituent exhibits a dual effect: while it increases molecular volume (positive contribution), it also enhances electronegativity (negative contribution), resulting in a net favorable effect on activity when properly positioned [11] [12].
Validation of QSAR models using external test sets demonstrated predictive accuracy values (Q_ext) ranging from 0.81 to 0.85, confirming the reliability of the developed models for designing new imidazo[1,5-a]pyridine derivatives. The Tropsha validation criteria were satisfied for all developed models, indicating their suitability for virtual screening and lead optimization [11].
Computational prediction of binding affinities for epigenetic targets has revealed that 3-Bromo-7-methylimidazo[1,5-a]pyridine exhibits diverse interaction profiles with multiple epigenetic regulatory proteins. The compound demonstrates particularly strong predicted binding affinity toward CBP/EP300 bromodomains, with calculated binding energies ranging from -7.2 to -10.5 kcal/mol [2] [3].
The binding mode predictions indicate that 3-Bromo-7-methylimidazo[1,5-a]pyridine adopts an extended conformation within the CBP bromodomain binding site, with the imidazo[1,5-a]pyridine core occupying the acetyl-lysine recognition pocket. The 7-methyl group is predicted to form favorable hydrophobic interactions with the aromatic cage residues, while the 3-bromo substituent extends toward the BC loop region, potentially forming halogen bonding interactions with backbone carbonyl groups [2] [4].
Binding affinity predictions for BRD4 bromodomain suggest that 3-Bromo-7-methylimidazo[1,5-a]pyridine exhibits moderate to high affinity (predicted IC50 values in the micromolar range), with selectivity profiles favoring CBP/EP300 over BRD4. The selectivity is attributed to specific amino acid differences between the bromodomain subtypes, particularly the presence of Arg1173 in CBP that forms cation-π interactions with the extended aromatic system [2] [4].
| Epigenetic Target | Predicted Binding Mode | Affinity Range | Selectivity Features |
|---|---|---|---|
| CBP/EP300 Bromodomain | Acetyl-lysine mimetic, extended binding | 72 nM - 1.17 μM | Arg1173 cation-π interactions |
| BRD4 Bromodomain | Competitive inhibition, KAc site | 33 nM - 5.19 μM | Specific pocket complementarity |
| BRD9 Bromodomain | Selective pocket interactions | 35 nM - 103 nM | Unique gatekeeper residues |
| HDAC Class I | Zinc coordination, tunnel binding | 8-95% inhibition at 10 μM | Class I selectivity |
The computational analysis of histone deacetylase (HDAC) interactions reveals that imidazo[1,5-a]pyridine derivatives, including 3-Bromo-7-methylimidazo[1,5-a]pyridine, exhibit moderate binding affinity toward HDAC Class I enzymes. The predicted binding mode involves coordination with the catalytic zinc ion and occupation of the substrate tunnel, with the 7-methyl and 3-bromo substituents contributing to selectivity for HDAC1 and HDAC2 over other isoforms [3].
Binding affinity predictions for DNA methyltransferases (DNMTs) suggest that 3-Bromo-7-methylimidazo[1,5-a]pyridine may interact with these enzymes through DNA groove binding rather than direct protein interactions. The predicted binding mode involves intercalation between DNA base pairs, with the planar imidazo[1,5-a]pyridine core stabilized by π-π stacking interactions and the substituents providing sequence-specific contacts [3].